molecular formula C8H5BF6O2 B1304971 2,6-Bis(trifluoromethyl)phenylboronic acid CAS No. 681812-07-7

2,6-Bis(trifluoromethyl)phenylboronic acid

Cat. No.: B1304971
CAS No.: 681812-07-7
M. Wt: 257.93 g/mol
InChI Key: WAMPGNNEOZGBHR-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H5BF6O2. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis .

Mechanism of Action

Target of Action

The primary target of 2,6-Bis(trifluoromethyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of organoboron compounds (like this compound) with organic halides or pseudohalides to form carbon-carbon bonds .

Pharmacokinetics

The compound is known to be stable and readily prepared , suggesting good bioavailability

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by various environmental factors. The compound is known to be stable and environmentally benign , suggesting that it can maintain its efficacy under a range of conditions.

Biochemical Analysis

Biochemical Properties

(2,6-Bis(trifluoromethyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can interact with carbohydrate-binding proteins, such as lectins, by binding to the diol groups present in carbohydrates. These interactions are crucial for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of (2,6-Bis(trifluoromethyl)phenyl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can modulate the activity of kinases and phosphatases, thereby affecting phosphorylation-dependent signaling pathways. This compound can also alter gene expression by inhibiting transcription factors or modifying chromatin structure. Furthermore, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, (2,6-Bis(trifluoromethyl)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This compound can also act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate binding. Additionally, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,6-Bis(trifluoromethyl)phenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that (2,6-Bis(trifluoromethyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of (2,6-Bis(trifluoromethyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity. At high doses, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can induce toxic effects, such as cellular damage, organ dysfunction, and adverse behavioral changes. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

(2,6-Bis(trifluoromethyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can affect the activity of cytochrome P450 enzymes, influencing drug metabolism and detoxification processes .

Transport and Distribution

Within cells and tissues, (2,6-Bis(trifluoromethyl)phenyl)boronic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution properties are critical for understanding the compound’s cellular effects and pharmacokinetics .

Subcellular Localization

The subcellular localization of (2,6-Bis(trifluoromethyl)phenyl)boronic acid is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding partners and post-translational modifications. The subcellular localization of (2,6-Bis(trifluoromethyl)phenyl)boronic acid can affect its activity and function, providing insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)phenylboronic acid typically involves the reaction of 2,6-dibromo-1,3-bis(trifluoromethyl)benzene with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the boronic acid group . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(trifluoromethyl)phenylboronic acid is unique due to the presence of two trifluoromethyl groups at the ortho positions, which significantly influence its reactivity and stability. This structural feature enhances its utility in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[2,6-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMPGNNEOZGBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382526
Record name [2,6-Bis(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681812-07-7
Record name [2,6-Bis(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does o-FXylB(OH)2 function as a protective group for diols, and what makes it advantageous?

A1: o-FXylB(OH)2 reacts with diols to form cyclic boronic esters, effectively protecting the diol functionality. [] This protection strategy is advantageous due to the esters' remarkable stability against water, air, and various organic reagents. [] This allows for selective chemical transformations on other parts of the molecule without affecting the protected diol.

Q2: What makes the deprotection of o-FXylB(OH)2-protected diols particularly useful in organic synthesis?

A2: The deprotection of o-FXylB(OH)2-protected diols can be achieved under mild conditions, a significant advantage in complex synthetic sequences where harsh conditions could degrade other functional groups. [] This mild deprotection strategy contributes to the versatility of o-FXylB(OH)2 as a protective group in multistep synthesis.

Q3: Beyond protection chemistry, what other applications does o-FXylB(OH)2 have in organic synthesis?

A3: Research has shown that o-FXylB(OH)2 facilitates the regioselective sulfation of allyl β-d-galactopyranoside without using tin reagents, offering a less toxic alternative for this important transformation. [] This methodology has been successfully applied in the total synthesis of seminolipid and its analogues, highlighting the utility of o-FXylB(OH)2 in synthesizing complex glycolipids. []

Q4: Has o-FXylB(OH)2 demonstrated any catalytic activity, and if so, what is the mechanism involved?

A4: Computational studies have revealed the potential of o-FXylB(OH)2 and its derivatives as biomimetic catalysts for CO2 hydration. [] The proposed mechanism involves the formation of a boronic acid-CO2 adduct, facilitating the nucleophilic attack of water on CO2 and subsequent proton transfer steps. [] These studies suggest a promising avenue for utilizing o-FXylB(OH)2 derivatives in carbon capture technologies.

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